The compound CRGDKGPDC is a peptide known for its applications in targeted drug delivery and tumor imaging. This peptide, often referred to as iRGD when in cyclic form (c(CRGDKGPDC)), plays a crucial role in enhancing the penetration of therapeutic agents into tumors by binding to specific receptors on tumor cells and blood vessels. The sequence consists of nine amino acids, with a notable disulfide bridge that stabilizes its structure, enabling it to interact effectively with integrin and neuropilin-1 receptors.
The iRGD peptide was initially derived from the RGD (arginine-glycine-aspartic acid) sequence, which is known for its ability to bind integrins. Research has shown that modifications to the RGD sequence, specifically the addition of the CRGDK motif, enhance its tumor-targeting capabilities. The peptide has been synthesized and evaluated in various studies for its effectiveness in cancer therapy and imaging applications .
CRGDKGPDC can be classified as a tumor-penetrating peptide due to its ability to facilitate drug delivery directly into tumor tissues. It falls under the category of bioactive peptides, which are short chains of amino acids that have a biological effect on living organisms. Its specific interactions with integrin receptors make it a valuable tool in targeted therapy and imaging.
The synthesis of CRGDKGPDC typically involves solid-phase peptide synthesis techniques, particularly Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a resin-bound peptide chain.
The molecular structure of CRGDKGPDC features a cyclic configuration stabilized by a disulfide bridge between two cysteine residues. This cyclic form enhances its stability and biological activity compared to linear peptides.
CRGDKGPDC undergoes specific biochemical reactions upon administration:
These reactions are critical for enhancing drug delivery efficiency and improving therapeutic outcomes in cancer treatment by increasing drug diffusion into tumors.
The mechanism by which CRGDKGPDC operates involves several key steps:
This multi-step process allows CRGDKGPDC to effectively transport therapeutic agents directly into tumor sites while minimizing systemic exposure.
CRGDKGPDC has several significant scientific applications:
The discovery of the Arginine-Glycine-Aspartic Acid motif in the early 1980s marked a foundational breakthrough in cell adhesion biology. This tripeptide sequence was identified as the minimal recognition domain in extracellular matrix proteins (e.g., fibronectin, vitronectin) for integrin receptors—transmembrane proteins essential for cellular adhesion, migration, and signaling [3]. This mechanistic understanding catalyzed the development of first-generation linear Arginine-Glycine-Aspartic Acid peptides as molecular tools for modulating integrin-mediated processes [9].
By the mid-1990s, phage display technology emerged as a pivotal methodology for peptide optimization. Screening of cyclic peptide libraries (e.g., Cys-X~7~-Cys format) against cancer cells or tumor vasculature yielded high-affinity Arginine-Glycine-Aspartic Acid derivatives with enhanced receptor specificity [6] [9]. Cyclization via disulfide bonding significantly improved conformational stability and binding affinity to αvβ3 and αvβ5 integrins—receptors overexpressed in angiogenic tumor vasculature and various malignancies but scarce in normal tissues [3] [10]. This advancement addressed critical limitations of linear peptides, including rapid proteolytic degradation and low target selectivity [5].
Table 1: Evolution of Arginine-Glycine-Aspartic Acid-Based Therapeutic Vectors
| Generation | Structural Features | Key Advancements | Primary Limitations |
|---|---|---|---|
| First (1980s) | Linear peptides | Identification of integrin-binding motif | Low stability; rapid renal clearance |
| Second (1990s) | Disulfide-cyclized peptides (e.g., Cyclic Arginine-Glycine-Aspartic Acid) | Enhanced binding affinity; protease resistance | Limited tumor penetration depth |
| Third (2000s) | Multivalent and hybrid systems (e.g., nanoparticles) | Improved pharmacokinetics; EPR effect utilization | Heterogeneous tumor delivery efficiency |
The early 2000s witnessed strategic engineering to overcome physiological barriers. Peptide modifications included:
The cyclic nonapeptide Cysteine-Arginine-Glycine-Aspartic Acid-Lysine-Glycine-Proline-Aspartic Acid-Cysteine (disulfide-bonded) emerged from systematic in vivo phage display screening. Ruoslahti and colleagues employed a CX~7~C peptide library (C = Cysteine; X = any amino acid) injected intravenously into tumor-bearing mice. Post-circulation, tumor-homing phages were recovered and subjected to iterative selection rounds. Sequencing revealed three dominant peptides containing the Arginine-Glycine-Aspartic Acid motif, with Cysteine-Arginine-Glycine-Aspartic Acid-Lysine-Glycine-Proline-Aspartic Acid-Cysteine demonstrating exceptional tumor binding and internalization into prostate carcinoma cells [2] [6] [10].
Cysteine-Arginine-Glycine-Aspartic Acid-Lysine-Glycine-Proline-Aspartic Acid-Cysteine distinguishes itself through a proteolytically actuated Cend Rule mechanism. Unlike conventional Arginine-Glycine-Aspartic Acid peptides, its sequence incorporates a cryptic Cend Rule element (Lysine-Glycine-Proline-Aspartic Acid) C-terminal to the Arginine-Glycine-Aspartic Acid domain. This molecular architecture enables a tumor-specific three-step mechanism:
Table 2: Proteolytic Activation Mechanisms of Tumor-Penetrating Peptides
| Peptide | Sequence | Activating Protease | Exposed Cend Rule Motif | Primary Receptor |
|---|---|---|---|---|
| Cysteine-Arginine-Glycine-Aspartic Acid-Lysine-Glycine-Proline-Aspartic Acid-Cysteine | CRGDKGPDC | Serine proteases (e.g., uPA) | Arginine-Glycine-Proline-Aspartic Acid | Neuropilin-1 |
| uCend Rule | Arginine-Proline-Alanine-Arginine-Serine-Glycine-Arginine↓Serine-Alanine-Glycine-Glycine-Serine-Valine-Alanine | Urokinase-type plasminogen activator | Arginine-Serine-Glycine-Arginine | Neuropilin-1 |
| LyP-1 | Cysteine-Glycine-Asn-Lysine-Arginine-Threonine-Arginine-Glycine-Cysteine | Tumor-cell-associated proteases | Lysine-Arginine-Threonine-Arginine | Neuropilin-1/p32 |
This mechanism confers dual-targeting functionality: initial tumor vascular specificity via integrins, followed by Neuropilin-1-dependent deep tissue penetration. The latter effect arises from Neuropilin-1-triggered endocytotic/exocytotic vesicular transport and temporary opening of vascular and tissue barriers [6] [7]. Crucially, Cysteine-Arginine-Glycine-Aspartic Acid-Lysine-Glycine-Proline-Aspartic Acid-Cysteine’s activity is tumor-selective because both protease expression and Neuropilin-1 are upregulated in malignant tissues but minimally active in normal organs [4] [10].
Rational design studies further refined this paradigm. Researchers engineered uCend Rule (Arginine-Proline-Alanine-Arginine-Serine-Glycine-Arginine↓Serine-Alanine-Glycine-Glycine-Serine-Valine-Alanine), incorporating the urokinase plasminogen activator consensus cleavage site (Arginine-Serine-Glycine-Arginine↓) [4]. Upon systemic administration, urokinase plasminogen activator-overexpressing tumors selectively cleaved uCend Rule, triggering Neuropilin-1 binding and tumor accumulation—validating the feasibility of designing protease-actuated Cend Rule peptides. This established Cysteine-Arginine-Glycine-Aspartic Acid-Lysine-Glycine-Proline-Aspartic Acid-Cysteine as the archetype for a new class of tumor-penetrating peptides where biological context (tumor proteases) controls functional activation [4].
Cysteine-Arginine-Glycine-Aspartic Acid-Lysine-Glycine-Proline-Aspartic Acid-Cysteine thus represents a transformative advancement—evolving from a homing vector to a modulator of tumor accessibility. Its capacity to co-administer uncoupled payloads (e.g., chemotherapeutics, nanoparticles, antibodies) via a bystander effect positions it as a universal enhancer of tumor-targeted interventions [6] [7] [10].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6